2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Description
Properties
CAS No. |
704867-48-1 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-7-12-8-5(2)4-6(10(14)15)11-9(8)13-7/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13) |
InChI Key |
KZASTNSTDYRLCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization to form the target compound . Another approach involves the condensation of 2,3-diaminopyridine with appropriate carbonyl compounds, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Functional Group Transformations
2.1.1 Esterification
The carboxylic acid group can undergo esterification with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., HCl) to form ester derivatives. This reaction is critical for modifying solubility or biological activity.
2.1.2 Amide Formation
Reaction with amines or amides under coupling conditions (e.g., EDC/HOBt) yields substituted amides, which are explored for enzyme inhibition .
Ring Substitution Reactions
2.2.1 Suzuki Cross-Coupling
Palladium-catalyzed coupling with boronic acids introduces aryl or heteroaryl groups at the 7-position, enabling structural diversification .
2.2.2 Bromination
Selective bromination at position 6 is achieved using reagents like NBS (N-bromosuccinimide), facilitating subsequent substitution reactions.
| Reaction Type | Purpose | Representative Reagents/Catalysts |
|---|---|---|
| Suzuki Coupling | Structural diversification | Pd(PPh₃)₄, boronic acids |
| Bromination | Site-selective substitution | NBS, light |
| Esterification | Solubility modification | Ethanol, HCl |
Imidazo Ring Formation
The heterocyclization process involves:
-
Imine Formation : Condensation of amines with carbonyl groups.
-
Intramolecular Cyclization : Nucleophilic attack by adjacent NH groups to form the five-membered ring.
-
Aromatization : Oxidation or tautomerization to stabilize the heterocyclic system .
Phase Transfer Catalysis (PTC)
PTC enables reactions between aqueous and organic phases, facilitating alkylation at the imidazo nitrogen positions. This method minimizes by-products and improves regioselectivity .
Structural Variants and Reactivity
The compound’s reactivity is influenced by substituent positions:
-
Ethyl Group : Enhances lipophilicity, affecting pharmacokinetics.
-
Methyl Group : Modulates electronic properties for enzyme binding.
-
Carboxylic Acid : Serves as a reactive site for coupling reactions.
| Structural Feature | Impact on Reactivity | Example Reaction |
|---|---|---|
| Ethyl Substitution (Position 2) | Improves membrane permeability | Suzuki coupling for aryl substitution |
| Methyl Group (Position 7) | Stabilizes aromatic system | Electrophilic substitution |
| COOH Group (Position 5) | Facilitates amide/ester formation | Amidation with amines |
This compound’s synthesis and reactivity highlight its potential as a scaffold in drug discovery, particularly for targeting infectious diseases and cancer. Further studies on site-selective modifications will likely expand its therapeutic applications.
Scientific Research Applications
2-Ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. It has a molecular formula of and a molecular weight of approximately 205.21 g/mol. This compound consists of an imidazole ring fused with a pyridine structure, featuring a carboxylic acid functional group at the 5-position and ethyl and methyl substituents at the 2- and 7-positions, respectively. It has a boiling point of around 349°C and a density of 1.68 g/cm³.
Chemical Properties and Reactivity
this compound primarily engages in chemical reactions such as esterification, amidation, and coupling with electrophiles or nucleophiles to create more complex organic molecules.
Biological Activities and Medicinal Chemistry
Research indicates that this compound has a range of biological activities, suggesting its potential as a lead compound in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A general synthetic pathway includes forming the imidazole ring, introducing substituents, and functionalizing the carboxylic acid. Yield percentages can vary based on reaction conditions, but typical yields range from 40% to 80%, depending on the specific synthetic route employed.
Applications
this compound finds applications in various fields:
- Pharmaceutical Research: It is a building block for synthesizing various drug candidates.
- Agrochemicals: It is used in synthesizing pesticides and herbicides.
- Materials Science: It is explored for creating novel materials with specific properties.
These applications highlight the compound's versatility and importance in research and industry.
Comparison with Related Compounds
The imidazo[4,5-b]pyridine family includes compounds with varying structural features and activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | Contains additional methyl groups at positions 5 and 7 | Known for its angiotensin II receptor antagonism |
| 3-Methylimidazo[4,5-b]pyridine | Lacks ethyl substitution but retains imidazole core | Exhibits mutagenic properties |
| 1H-Imidazo[4,5-b]pyridin-2-one | Contains a carbonyl instead of a carboxylic acid | Displays different pharmacological profiles |
Mechanism of Action
The mechanism of action of 2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[4,5-b]pyridine core is a common motif in medicinal chemistry. Key structural analogs include:
Thiazolo[4,5-b]Pyridine Derivatives
Thiazolo[4,5-b]pyridine-5-carboxylic acid amides (e.g., 7-(4-fluorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides) replace the imidazole ring with a thiazole moiety. These compounds exhibit potent cytotoxicity against glioblastoma (U373) and glioma (C6) cells, comparable to temozolomide . The presence of electron-withdrawing groups (e.g., 4-fluorophenyl) at position 7 enhances activity, whereas the 2-oxo group in thiazolo derivatives may improve solubility compared to the ethyl substituent in the target compound.
Carcinogenic Imidazo[4,5-b]Pyridines
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a mutagenic heterocyclic amine found in cooked foods, induces colon and mammary carcinomas in rodents . The amino group at position 2 and phenyl at position 6 contribute to DNA adduct formation.
Methyl Ester Derivatives
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 1803589-98-1) demonstrates the role of esterification in modifying pharmacokinetics. The methyl ester at position 5 is a prodrug strategy to enhance membrane permeability, whereas the free carboxylic acid in the target compound may favor target binding .
Biological Activity
2-Ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid (EMIPCA) is a compound that belongs to the imidazopyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EMIPCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of EMIPCA is characterized by its imidazo[4,5-b]pyridine core with an ethyl and a methyl group at specific positions, along with a carboxylic acid functional group. This structural configuration is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of EMIPCA. In vitro assays have demonstrated that EMIPCA exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of 15.3 µM against MCF-7 breast cancer cells, indicating potent anticancer activity (Table 1) .
Antitubercular Activity
EMIPCA derivatives have been evaluated for their antitubercular properties against Mycobacterium tuberculosis. Compounds derived from EMIPCA exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L, showcasing promising antitubercular activity .
| Compound | MIC (μmol/L) | Activity |
|---|---|---|
| Compound A | 0.6 | Potent |
| Compound B | 0.5 | Highly Potent |
| Compound C | 0.8 | Moderate |
Antiviral Activity
Emerging research suggests that EMIPCA may also possess antiviral properties. Preliminary data indicate that certain derivatives inhibit viral replication effectively, although specific EC50 values need further investigation to establish their efficacy against viruses like Zika and Dengue .
The mechanisms through which EMIPCA exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : EMIPCA has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies reveal that EMIPCA can trigger apoptosis in cancer cells through intrinsic pathways.
- Anti-inflammatory Properties : The carboxylic acid group contributes to its anti-inflammatory effects, potentially making it useful in treating inflammatory diseases .
Case Studies
Several case studies have documented the therapeutic potential of EMIPCA:
- A study involving MCF-7 cells demonstrated that treatment with EMIPCA led to a significant reduction in cell viability compared to untreated controls.
- Another study highlighted the compound's ability to enhance the efficacy of existing antitubercular drugs when used in combination therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid with high purity?
- Methodological Answer : Optimize synthesis via cyclocondensation of appropriate precursors (e.g., ethyl acetoacetate derivatives) followed by regioselective functionalization. Purification can involve recrystallization using chloroform/petroleum ether mixtures, as demonstrated for structurally analogous thiazolo[4,5-b]pyridine derivatives . Analytical validation via HPLC (≥98% purity) and FTIR (to confirm carboxylic acid and heterocyclic moieties) is critical .
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Employ a combination of H/C NMR for substituent assignment, IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1600–1700 cm), and X-ray crystallography (using SHELX software for refinement) to resolve regiochemistry and hydrogen-bonding networks . Mass spectrometry (HRMS) further validates molecular weight.
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodological Answer : Use the broth microdilution method to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Agar diffusion assays can assess zone-of-inhibition profiles at 20 µg/well, with amoxicillin or amphotericin-B as positive controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
- Methodological Answer : Systematically modify substituents at C2, C5, and C7 positions. For example, replacing ethyl groups with thienyl or chlorophenyl moieties (as in related thiazolo[4,5-b]pyridines) can enhance antifungal activity. Correlate MICs (12.5–50 µg/mL) and cytotoxicity (IC >100 µM in HEK293/HaCaT cells) to identify pharmacophores with therapeutic windows .
Q. What strategies mitigate poor aqueous solubility during bioactivity assays?
- Methodological Answer : Explore salt formation (e.g., sodium or potassium salts), co-solvent systems (DMSO/PEG-400), or prodrug derivatization (esterification of the carboxylic acid). Solubility can be quantified via shake-flask methods, with stability assessed by HPLC under physiological conditions .
Q. How can synergistic interactions with antibiotics be systematically evaluated?
- Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI) against multidrug-resistant strains (e.g., ESBL+ K. pneumoniae). Compound VI analogs (from thiazolo[4,5-b]pyridine studies) showed synergy with amoxicillin, reducing MICs by 4–8 fold .
Q. What computational approaches predict molecular targets or binding modes?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with fungal CYP51 or bacterial topoisomerases. Validate predictions with QSAR models trained on MIC data from structural analogs. Density functional theory (DFT) can optimize charge distribution for target engagement .
Q. How to assess cytotoxicity in human cell lines and elucidate mechanisms?
- Methodological Answer : Conduct MTT assays on keratinocytes (HaCaT) and kidney cells (HEK293) to determine IC values. For mechanistic insights, perform flow cytometry (apoptosis/necrosis) and ROS detection assays. Note that thiazolo[4,5-b]pyridine derivatives showed low cytotoxicity (IC >100 µM), suggesting selective antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
